molecular formula C20H28ClN3O B4533502 [4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]methanol

[4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]methanol

Cat. No.: B4533502
M. Wt: 361.9 g/mol
InChI Key: LAGXZTWADDMBCW-UHFFFAOYSA-N
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Description

[4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]methanol: is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]methanol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to a methyl group or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study the interactions of piperidine and pyrazole-containing molecules with biological targets. It can also be used in the development of new biochemical assays.

Medicine

Medically, the compound has potential applications in drug discovery and development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]methanol involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the pyrazole moiety could inhibit certain enzymes. The chlorophenyl group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]methanol lies in its combination of a piperidine ring, pyrazole moiety, and chlorophenyl group, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O/c1-15(2)19-11-17(22-23-19)13-24-9-7-20(14-25,8-10-24)12-16-5-3-4-6-18(16)21/h3-6,11,15,25H,7-10,12-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGXZTWADDMBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=C1)CN2CCC(CC2)(CC3=CC=CC=C3Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]methanol
Reactant of Route 2
[4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]methanol
Reactant of Route 3
[4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]methanol
Reactant of Route 4
[4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]methanol
Reactant of Route 5
Reactant of Route 5
[4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]methanol
Reactant of Route 6
[4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]methanol

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